

Application Notes: LL-37 Gene Delivery Using Adenoviral Vectors in Murine Models

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Compound of Interest

Compound Name: LL-37, Human

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Introduction

The human cathelicidin antimicrobial peptide, LL-37, is a crucial component of the innate immune system. It is the C-terminal cleavage product of the human cationic antimicrobial protein 18 (hCAP18) and exhibits a broad spectrum of activities beyond its direct antimicrobial effects.[1][2] These include immunomodulation, promotion of wound healing, and angiogenesis.[3][4] Given these therapeutic properties, delivering the LL-37 gene (CAMP) to specific tissues represents a promising strategy for various conditions. Adenoviral vectors are a common and effective tool for in vivo gene delivery due to their high transduction efficiency in a wide range of cell types.[5][6] This document provides detailed protocols and application notes for researchers utilizing adenoviral vectors to deliver the LL-37 gene in mouse models for applications such as wound healing and studies of inflammatory responses.

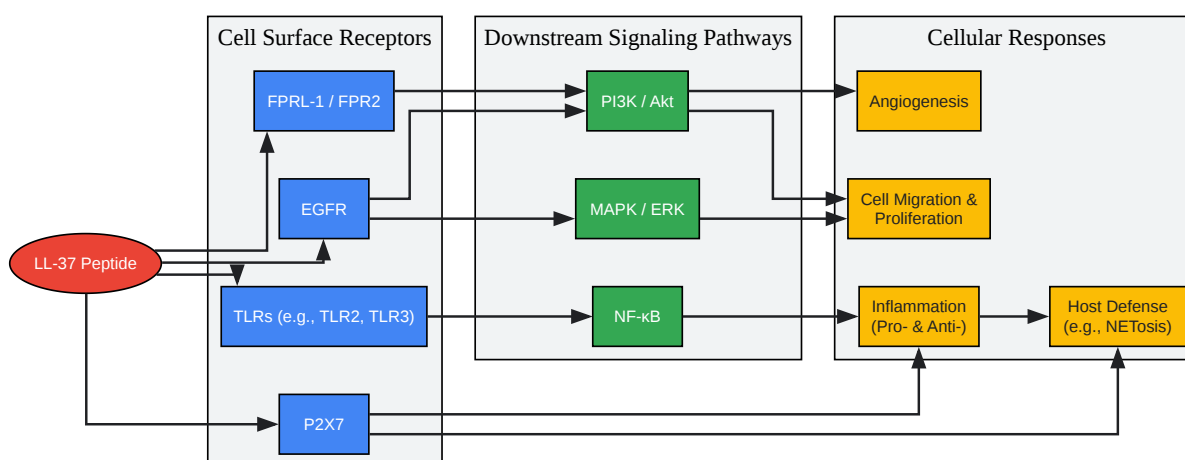
Key Applications

- **Wound Healing:** Adenovirus-mediated LL-37 gene transfer has been shown to promote wound healing, particularly in models of impaired healing like diabetic mice.[3][7] The expressed LL-37 peptide enhances re-epithelialization and granulation tissue formation.[4]

- Infection Models: As a potent antimicrobial peptide, delivering LL-37 to a site of infection can enhance bacterial clearance and improve survival in sepsis models.[8][9][10] LL-37 can induce the release of neutrophil extracellular traps (NETs) and antimicrobial microvesicles, contributing to its protective effects.[8][11]
- Inflammation and Autoimmune Disease: LL-37 has complex, context-dependent immunomodulatory roles.[12][13] Gene delivery can be used to study its effects on inflammatory processes, such as its ability to suppress TLR4 signaling while enhancing TLR3 signaling.[14][15]

LL-37 Signaling Pathways

LL-37 exerts its pleiotropic effects by interacting with several cell surface receptors, which triggers downstream intracellular signaling cascades. These pathways are critical for its roles in cell migration, proliferation, and immune modulation. Key receptors include G-protein-coupled receptors like Formyl Peptide Receptor Like-1 (FPRL-1/FPR2), receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), and purinergic receptors like P2X7.[4][16] Activation of these receptors often leads to the engagement of the PI3K/Akt and MAPK/ERK pathways.[3][16]

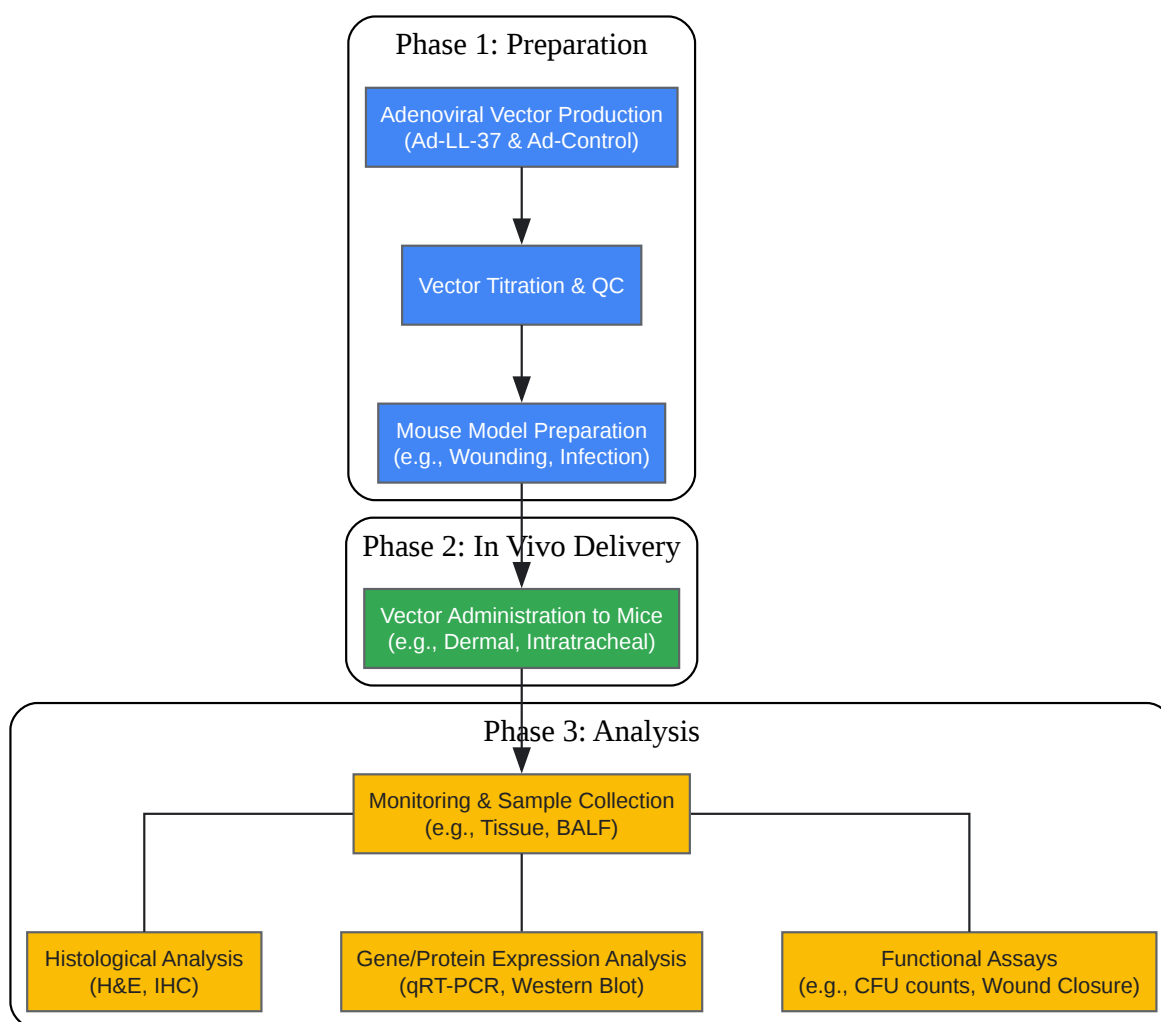


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Caption: Key signaling pathways activated by the LL-37 peptide.

Experimental Workflow and Protocols

A typical workflow for LL-37 gene delivery involves vector preparation, administration to the mouse model, and subsequent analysis of the target tissue.



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Caption: General experimental workflow for adenoviral LL-37 delivery.

Protocol 1: Adenoviral LL-37 Delivery for Wound Healing in Diabetic Mice

This protocol is adapted from studies demonstrating enhanced wound healing in diabetic (ob/ob) mice.^{[3][4][7]}

Materials:

- Replication-deficient adenovirus encoding human LL-37 (Ad-LL-37).
- Control adenovirus (e.g., encoding GFP or LacZ) (Ad-Control).
- Diabetic mice (e.g., C57BL/6J-ob/ob).
- Anesthetics (e.g., isoflurane).
- Surgical tools (scissors, forceps, 4-mm biopsy punch).
- Sterile PBS.
- 30-gauge needles and syringes.

Procedure:

- **Animal Preparation:** Anesthetize the mouse. Shave the dorsal flank and sterilize the skin with an appropriate antiseptic.
- **Wounding:** Create two full-thickness excisional wounds on the dorsal flank using a 4-mm biopsy punch.
- **Vector Administration:** Immediately after wounding, perform dermal injections. Inject a total of 50-100 μL of Ad-LL-37 (e.g., 1×10^9 plaque-forming units [PFU]) in PBS, distributed across four points in the dermis around the wound edge.^[7] Inject the contralateral wound with Ad-Control as a paired control.

- Post-Procedure Monitoring: House mice individually. Monitor wound closure daily by photographing the wounds with a scale reference.
- Tissue Harvesting: At predetermined time points (e.g., Day 3, 6, or 14), euthanize the mice. [7] Excise the entire wound, including a margin of surrounding skin.
- Analysis:
 - Histology: Fix one half of the wound tissue in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess re-epithelialization and granulation tissue formation.[7]
 - Gene Expression: Snap-freeze the other half of the wound tissue in liquid nitrogen for RNA/protein extraction to confirm LL-37 expression via qRT-PCR or Western blot.

Protocol 2: Intratracheal Administration of Adenoviral Vectors

This protocol is for delivering the vector to the lungs to study LL-37's effects on pulmonary inflammation or infection. Note that high doses of adenoviral vectors can themselves induce lung injury.[5][17]

Materials:

- Ad-LL-37 and Ad-Control vectors.
- C57BL/6 mice.
- Anesthetics.
- Sterile PBS.
- Microsyringe or pipette.
- Animal intubation platform or surgical setup for tracheal exposure.

Procedure:

- Animal Preparation: Anesthetize the mouse.
- Vector Instillation:
 - Non-surgical: Place the anesthetized mouse on a slanted board. Gently pull the tongue aside to visualize the epiglottis. Using a pipette with a gel-loading tip, dispense 50 μL of the viral suspension (dose ranging from 1×10^7 to 1.6×10^9 infectious units [ifu] per mouse) into the trachea during inspiration.[\[5\]](#)[\[17\]](#)
 - Surgical: For direct visualization, make a small midline incision in the neck to expose the trachea. Using a 30-gauge needle, inject the viral suspension directly into the tracheal lumen. Close the incision with sutures or wound clips.
- Recovery: Allow the mouse to recover on a warming pad.
- Sample Collection: At desired time points (e.g., 14 or 21 days), euthanize the mice.[\[17\]](#)
 - Bronchoalveolar Lavage Fluid (BALF): Cannulate the trachea and lavage the lungs with sterile PBS to collect BALF. Analyze BALF for total protein concentration, and total and differential inflammatory cell counts.[\[17\]](#)
 - Lung Tissue: Perfuse the lungs and harvest them for histology, qRT-PCR, or other molecular analyses.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using adenoviral vectors or the LL-37 peptide in mice.

Table 1: Efficacy of Adenovirus-Mediated LL-37 Gene Transfer on Wound Healing in Diabetic (ob/ob) Mice

Time Point	Treatment Group	Re-epithelialization (%)	Statistical Significance
Day 3	Ad-Control	~25%	P < 0.01 (vs. Ad-LL-37)
Day 3	Ad-LL-37	~50%	P < 0.01 (vs. Ad-Control)
Day 6	Ad-Control	~60%	P < 0.01 (vs. Ad-LL-37)
Day 6	Ad-LL-37	~85%	P < 0.01 (vs. Ad-Control)

(Data adapted from Carretero et al., 2008, as cited in multiple sources, demonstrating a significant improvement in wound closure)[3][4][7]

Table 2: Dose-Dependent Lung Inflammation Following Intratracheal Adenovirus Administration in C57BL/6 Mice

Vector Dose (ifu/mouse)	BALF Protein ($\mu\text{g/mL}$) at Day 14	BALF Total Cells ($\times 10^4$) at Day 14
PBS Control	~150	~5
1×10^7	~200	~8
1×10^8	~250	~15
1.625×10^9	~500	~40

(Data are approximate values derived from graphical representations in publications to illustrate dose-dependent effects.)[5][17]

Table 3: Biodistribution of Adenoviral Vectors in FVB/n Mice Following Intravenous Delivery (10^{10} Vector Particles)

Organ	Relative Vector Genome Copies (Human Ad5)	Relative Vector Genome Copies (Bovine Ad3)
Liver	+++++	+++
Spleen	+++	+++
Lung	+	++
Heart	+	+++
Kidney	+	++

(This table provides a qualitative summary based on findings that non-human adenoviral vectors may have different tropism.[18] HAd5 shows strong liver preference, while BAd3 shows more efficient transduction of heart, kidney, and lung in addition to the liver and spleen.[18])

Important Considerations

- **Immune Response to Vector:** Adenoviral vectors are known to trigger both innate and adaptive immune responses.[5][19] This can lead to inflammation at the delivery site and the generation of neutralizing antibodies, which may limit the effectiveness of repeated administration.[20][21] Researchers should use appropriate controls to distinguish the effects of LL-37 from the effects of the vector itself.
- **Vector Biodistribution:** The route of administration significantly impacts vector biodistribution. [21] Intravenous injection leads to high sequestration in the liver and spleen, while local delivery (dermal, intratracheal) confines expression primarily to the target tissue.[18][21][22]
- **Dose-Dependent Effects:** The dose of the adenoviral vector is critical. High doses can cause toxicity and significant inflammation, potentially confounding the experimental results.[17][23] Dose-response studies are recommended to find an optimal therapeutic window.
- **Species Specificity:** While the human LL-37 peptide is often studied in mice, it is important to note that its murine ortholog, mCRAMP, can have different effects on mouse cells, particularly in the context of TLR signaling.[24] The use of human LL-37 in a mouse model is a valid xenogeneic approach but this difference should be acknowledged.

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